N-[(Cyclohexylamino)carbonyl]glycine
Overview
Description
N-[(Cyclohexylamino)carbonyl]glycine is an organic compound belonging to the class of N-carbamoyl-alpha amino acids. These compounds contain an alpha amino acid that bears a carbamoyl group at its terminal nitrogen atom. The molecular formula of this compound is C9H16N2O3, and it has a molecular weight of 200.235 Da .
Scientific Research Applications
N-[(Cyclohexylamino)carbonyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
Target of Action
The primary target of “N-[(Cyclohexylamino)carbonyl]glycine” is the Bifunctional Epoxide Hydrolase 2 .
Mode of Action
It is known to interact with its target, the bifunctional epoxide hydrolase 2 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing the metabolism of reactive epoxides .
Biochemical Pathways
Given its target, it is likely involved in the metabolism of reactive epoxides .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it may influence the detoxification of reactive epoxides, potentially reducing their harmful effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
N-[(Cyclohexylamino)carbonyl]glycine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with bifunctional epoxide hydrolase 2, an enzyme involved in the metabolism of epoxides . The nature of this interaction involves the binding of this compound to the active site of the enzyme, potentially influencing its activity and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For example, this compound may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . The distribution of this compound is crucial for its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Cyclohexylamino)carbonyl]glycine typically involves the reaction of glycine with cyclohexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(Cyclohexylamino)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Comparison with Similar Compounds
N-Carbamoyl-alpha amino acids: These compounds share a similar structure with N-[(Cyclohexylamino)carbonyl]glycine, containing an alpha amino acid with a carbamoyl group.
Cyclohexyl derivatives: Compounds that contain a cyclohexyl group attached to different functional groups
Uniqueness: this compound is unique due to its specific combination of a cyclohexyl group and a carbamoyl group attached to glycine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(cyclohexylcarbamoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORCMBCUHQRDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399930 | |
Record name | 2-[(cyclohexylcarbamoyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33557-91-4 | |
Record name | 2-[(cyclohexylcarbamoyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.